molecular formula C10H13ClN2O2 B12655883 1-(Morpholinecarbonyl)pyridinium chloride CAS No. 63629-87-8

1-(Morpholinecarbonyl)pyridinium chloride

Cat. No.: B12655883
CAS No.: 63629-87-8
M. Wt: 228.67 g/mol
InChI Key: WWYMEJKXTHXZHJ-UHFFFAOYSA-M
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Description

1-(Morpholinecarbonyl)pyridinium chloride: is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is used primarily in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholinecarbonyl)pyridinium chloride can be synthesized through the reaction of pyridine with morpholine and phosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholinecarbonyl)pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(Morpholinecarbonyl)pyridinium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholinecarbonyl)pyridinium chloride involves its interaction with molecular targets in biological systems. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting normal cellular functions. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria or fungi. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse range of activities .

Comparison with Similar Compounds

Properties

CAS No.

63629-87-8

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

morpholin-2-yl(pyridin-1-ium-1-yl)methanone;chloride

InChI

InChI=1S/C10H13N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1

InChI Key

WWYMEJKXTHXZHJ-UHFFFAOYSA-M

Canonical SMILES

C1COC(CN1)C(=O)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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